CM-TPMF

説明

特性

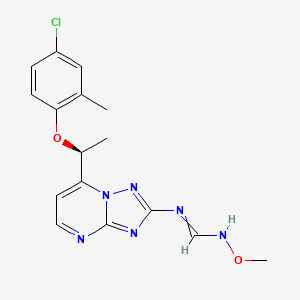

IUPAC Name |

N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWQEQUDKBSCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to C-Terminal Peptide Modification

A Note on Terminology: The term "CM-TPMF" is not a standard recognized acronym within the scientific and drug development literature. Based on the context of the intended audience—researchers, scientists, and drug development professionals—this guide will focus on the core principles and techniques of C-terminal Modification (CM) of peptides. This is a critical and highly relevant area of research in the development of peptide-based therapeutics, addressing challenges such as stability, bioavailability, and efficacy.

This guide provides a comprehensive overview of the strategies, experimental protocols, and functional implications of C-terminal modifications in peptide science.

Core Principles of C-Terminal Modification

The C-terminus, or carboxyl terminus, of a peptide is the end of the amino acid chain with a free carboxyl group (-COOH).[1] Modification of this terminus is a key strategy to enhance the therapeutic potential of peptides.[1][2][3] The primary goals of C-terminal modification are to:

-

Increase Proteolytic Stability: The native carboxyl group is a target for carboxypeptidases, enzymes that degrade peptides from the C-terminus. Modifying this group, most commonly through amidation, can block this degradation pathway, thereby extending the peptide's half-life in vivo.[2][4]

-

Modulate Bioactivity: The C-terminal group can be crucial for receptor binding and signal transduction. Altering its charge and hydrogen-bonding capacity can significantly impact a peptide's biological activity.[2][5]

-

Enhance Physicochemical Properties: Modifications can alter a peptide's solubility, lipophilicity, and ability to cross cellular membranes.[5][6][7] For instance, neutralizing the negative charge of the carboxylate with an amide group increases hydrophobicity.[5][6]

-

Serve as a Pro-drug Strategy: Esterification of the C-terminus can create a pro-drug that is cleaved by intracellular esterases to release the active peptide, which can be a useful strategy for improving membrane permeability.[3][5][7]

Common C-Terminal Modifications and Their Applications

A variety of chemical modifications can be introduced at the C-terminus of a peptide. The choice of modification depends on the desired properties of the final peptide therapeutic or research tool.

| Modification | Structure | Key Applications & Comments |

| Amidation | -CONH₂ | Standard modification to mimic native proteins, neutralize C-terminal charge, increase stability against carboxypeptidases, and often enhance biological activity.[1][2] |

| Esterification | -COOR (R=alkyl, aryl) | Used in pro-drug strategies, for structure-activity relationship (SAR) studies, and to increase hydrophobicity and membrane permeability.[1][3][6] |

| Aldehyde | -CHO | Creates a reactive intermediate for further ligation or chemical modification. Peptide aldehydes can act as inhibitors for various proteases.[1][3][] |

| N-Alkyl Amides | -CONHR | Can increase lipophilicity and receptor affinity. May also improve membrane penetration and reduce susceptibility to peptidases.[6] |

| Hydrazide | -CONHNH₂ | A reactive intermediate that can be converted to other functionalities. Found in some protease inhibitors.[1][9] |

| Hydroxamic Acid | -CONHOH | Acts as a zinc- and iron-binding motif, making it a key modification for inhibitors of metalloproteinases like MMPs and HDACs.[9] |

| Fluorophores (e.g., AMC) | -CO-AMC | 7-amino-4-methylcoumarin (AMC) is a fluorescent tag used to create substrates for protease activity assays. Cleavage releases the fluorescent AMC group.[1][] |

| Carrier Proteins (e.g., KLH, BSA) | -CO-NH-Protein | Conjugation to large carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) is used to generate a robust immune response for antibody production.[9] |

Quantitative Impact of C-Terminal Modifications

The effects of C-terminal modifications on peptide function can be quantified through various biochemical and cellular assays. The following table summarizes representative data from the literature.

| Peptide | Modification | Effect | Quantitative Data |

| Modelin-5 | Amidation | Increased antibacterial efficacy against E. coli | ~10-fold increase in efficacy compared to the free acid form. |

| Modelin-5 | Amidation | Increased α-helical structure in the presence of bacterial lipid extract | 69% helicity for the amidated form vs. 32% for the free acid form.[4] |

| α-Conotoxin ImI | Amidation | Influences disulfide bond formation and secondary structure | The native amidated form predominantly folds into a "globular" isoform (54%), while the free acid analog favors a "ribbon" structure (67%).[5] |

| Human Parathyroid Hormone (hPTH) | Amidation | Increased biological activity | The C-terminal amide is hypothesized to participate in a key hydrogen bond with the PTH-receptor, mimicking the native peptide bond and enhancing activity.[5] |

| Various Peptides on 2-Chlorotrityl Resin | Esterification (various alcohols) | Direct conversion of resin-bound peptide to C-terminal ester | Yields ranging from 73-99% with good to excellent conversion (>95%).[10] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and modification of peptides. Below are protocols for common C-terminal modification techniques.

Protocol 1: C-Terminal Amidation via Solid-Phase Peptide Synthesis (SPPS)

This is the most direct method for producing C-terminally amidated peptides, utilizing a resin that releases the peptide as an amide upon cleavage.[11][12]

-

Resin Selection and Swelling:

-

Choose an amide-generating resin, such as Rink Amide MBHA resin.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[11]

-

-

Fmoc Deprotection:

-

Remove the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove piperidine.[11]

-

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (3 equivalents) using a coupling agent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.[11]

-

Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents).[11]

-

Add the activated amino acid mixture to the resin and allow it to couple for 2 hours.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and its Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Incubate for 2-4 hours at room temperature.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final amidated peptide using mass spectrometry (MS) and analytical HPLC.[11]

-

Protocol 2: C-Terminal Amidation in Solution Phase

This method is used when a peptide has already been synthesized with a free C-terminal carboxylic acid.[11][13]

-

Peptide Solubilization:

-

Dissolve the purified peptide with a free C-terminus in an appropriate organic solvent like DMF or DMSO.[13]

-

-

Carboxyl Group Activation:

-

Amidation Reaction:

-

Quenching and Purification:

-

Quench the reaction by adding water.

-

Purify the amidated peptide directly by RP-HPLC.[11]

-

-

Analysis:

-

Confirm the successful amidation and purity of the peptide product using MS and analytical HPLC.[11]

-

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological and experimental processes. The following visualizations were created using the DOT language.

Experimental Workflow for SPPS and C-Terminal Modification

Caption: Workflow for SPPS of a C-terminally amidated peptide.

GPCR Signaling Pathway Activated by a Peptide Ligand

Many C-terminally modified peptides function as ligands for G protein-coupled receptors (GPCRs).[5] This diagram illustrates a canonical Gs-protein signaling cascade.

References

- 1. jpt.com [jpt.com]

- 2. biosynth.com [biosynth.com]

- 3. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 9. qyaobio.com [qyaobio.com]

- 10. lib.ysu.am [lib.ysu.am]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of CM-TPMF

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of CM-TPMF, a potent and selective small-molecule modulator of the small-conductance calcium-activated potassium channel, K(Ca)2.1. The information presented herein is intended for a technical audience engaged in pharmacological research and drug development.

Executive Summary

CM-TPMF is a positive allosteric modulator of the K(Ca)2.1 (also known as SK1 or KCNN1) ion channel. Its primary mechanism of action is to increase the apparent calcium sensitivity of the channel, thereby promoting channel opening at lower intracellular calcium concentrations. This modulation of K(Ca)2.1 activity has significant implications for cellular excitability, particularly in neurons where these channels play a crucial role in shaping the afterhyperpolarization following an action potential. The (-)-enantiomer of CM-TPMF is the more potent form of the molecule.

Core Mechanism of Action

CM-TPMF functions as a positive gating modulator of the K(Ca)2.1 channel. Unlike a direct agonist that would open the channel independently, CM-TPMF enhances the channel's response to its endogenous ligand, intracellular calcium (Ca²⁺). The activation of K(Ca)2 channels is mediated by the protein calmodulin (CaM), which is constitutively bound to the channel's C-terminus. The binding of Ca²⁺ to CaM induces a conformational change that opens the channel pore.

CM-TPMF facilitates this process, effectively lowering the concentration of Ca²⁺ required to open the K(Ca)2.1 channel. This is achieved by binding to a site on the channel protein itself, distinct from the Ca²⁺/CaM binding domain.

Binding Site and Molecular Interactions

The binding site for CM-TPMF is located within the transmembrane domain of the K(Ca)2.1 channel protein, specifically involving the S5 transmembrane segment. This is a distinct feature compared to other K(Ca) channel modulators that may bind to the calmodulin or the calmodulin-binding domain. A critical interaction for the activity of CM-TPMF is with a specific serine residue located in the S5 helix. The stereoselectivity of CM-TPMF, with the (-)-enantiomer being significantly more potent, suggests a specific and high-affinity binding pocket.

Interestingly, the structurally related compound, (-)-B-TPMF, acts as a competitive-like inhibitor at the same site, indicating that this location is a key modulatory hub for the K(Ca)2.1 channel.

Signaling Pathway

The activation of K(Ca)2.1 channels by CM-TPMF has direct consequences on the electrophysiological properties of the cell, most notably in neurons.

-

Initiating Event: An action potential leads to the influx of Ca²⁺ through voltage-gated calcium channels or NMDA receptors.

-

Channel Gating: The rise in intracellular Ca²⁺ is sensed by calmodulin (CaM) bound to the K(Ca)2.1 channel.

-

CM-TPMF Modulation: In the presence of CM-TPMF, the Ca²⁺-bound CaM is more effective at inducing the conformational change that opens the channel pore.

-

Potassium Efflux: The opening of the K(Ca)2.1 channel allows for the efflux of potassium ions (K⁺) down their electrochemical gradient.

-

Membrane Hyperpolarization: This outward K⁺ current results in hyperpolarization of the cell membrane, making it more difficult to fire another action potential. This contributes to the medium afterhyperpolarization (mAHP).[1]

-

Regulation of Neuronal Firing: By enhancing the mAHP, CM-TPMF can decrease the firing frequency of neurons.[1]

Below is a diagram illustrating the signaling pathway modulated by CM-TPMF.

Quantitative Data

The potency and selectivity of CM-TPMF and its enantiomers have been characterized using electrophysiological methods. The data highlights the significant potency of the (-)-enantiomer for K(Ca)2.1 and its selectivity over other K(Ca) channel subtypes.

| Compound | Target Channel | EC₅₀ / IC₅₀ (nM) | Assay Type | Notes |

| (-)-CM-TPMF | K(Ca)2.1 | ~24 | Electrophysiology | Potent activator |

| (+)-CM-TPMF | K(Ca)2.1 | 40-100 times less active than (-) form | Electrophysiology | Demonstrates stereoselectivity |

| (-)-CM-TPMF | K(Ca)2.2 / K(Ca)2.3 | 10- to 20-fold less potent than on K(Ca)2.1 | Electrophysiology | Shows subtype selectivity |

| (-)-B-TPMF | K(Ca)2.1 | ~31 | Electrophysiology | Selective inhibitor |

Experimental Protocols

The primary experimental technique for characterizing the mechanism of action of CM-TPMF is patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in cell membranes.

Whole-Cell Patch-Clamp Protocol for K(Ca)2.1 Activation

This protocol is a generalized procedure for assessing the effect of CM-TPMF on K(Ca)2.1 channels expressed in a heterologous system (e.g., HEK293 cells).

-

Cell Preparation:

-

HEK293 cells are transiently or stably transfected with the gene encoding the human K(Ca)2.1 channel (KCNN1).

-

Cells are cultured on glass coverslips for 24-48 hours post-transfection.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 BAPTA, and varying concentrations of CaCl₂ to achieve a desired free [Ca²⁺] (e.g., 200 nM). pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recording:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the membrane of a target cell.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Voltage ramps or steps are applied to elicit K(Ca)2.1 currents.

-

-

Compound Application:

-

A baseline recording of K(Ca)2.1 current is established.

-

CM-TPMF is applied to the cell via the perfusion system at various concentrations to determine a dose-response relationship.

-

The increase in current amplitude at a given voltage is measured to quantify the potentiation by CM-TPMF.

-

-

Data Analysis:

-

Current-voltage (I-V) relationships are plotted.

-

Dose-response curves are generated by plotting the percentage increase in current against the log concentration of CM-TPMF.

-

The EC₅₀ value is calculated by fitting the dose-response curve with a Hill equation.

-

Below is a diagram representing the experimental workflow.

Conclusion and Future Directions

CM-TPMF is a valuable pharmacological tool for studying the physiological and pathophysiological roles of K(Ca)2.1 channels. Its mechanism as a potent and selective positive gating modulator, acting at a specific site on the S5 transmembrane segment, is well-characterized. Future research may focus on elucidating the precise structural basis of its interaction with the channel, which could inform the design of novel therapeutics targeting K(Ca)2.1 for conditions involving neuronal hyperexcitability or other dysfunctions of this channel. The development of radiolabeled CM-TPMF could also facilitate binding studies to further characterize its interaction with the K(Ca)2.1 channel.

References

CM-TPMF as a K(Ca)2.1 Channel Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Small-conductance calcium-activated potassium (K(Ca)2) channels are critical regulators of neuronal excitability and cellular signaling. Among the subtypes, K(Ca)2.1 (also known as SK1) presents a key therapeutic target for neurological disorders characterized by hyperexcitability. CM-TPMF has been identified as a potent and subtype-selective positive gating modulator that preferentially activates K(Ca)2.1 channels. This document provides an in-depth technical overview of CM-TPMF, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and its role in relevant signaling pathways.

Chemical and Physical Properties of CM-TPMF

CM-TPMF is a small molecule belonging to the triazolopyrimidine class. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide | [1] |

| CAS Number | 477865-59-1 (racemic) | [1] |

| Chemical Formula | C₁₆H₁₇ClN₆O₂ | [1] |

| Molecular Weight | 360.80 g/mol | [1] |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [1] |

Mechanism of Action

CM-TPMF functions as a positive gating modulator of K(Ca)2.1 channels. Unlike channel blockers that occlude the pore, CM-TPMF enhances the channel's opening probability. It achieves this by shifting the channel's calcium concentration-response curve to the left, meaning the channel can be activated at lower intracellular calcium concentrations.[4]

Binding Site and Subtype Selectivity

The subtype-selectivity of CM-TPMF for K(Ca)2.1 is highly specific and has been traced to a single amino acid residue.

-

Binding Site: The site of action for CM-TPMF is located within the transmembrane domain 5 (S5) of the channel pore.[4]

-

Key Residue: The selectivity for K(Ca)2.1 depends critically on the presence of a serine residue at position 293 (Ser293).[1][3] Loss-of-function and gain-of-function mutations have confirmed that this S5 residue is essential for the modulatory action of CM-TPMF.[1][3] This binding site is distinct from other K(Ca)2 modulators like CyPPA, which interact with the calmodulin-binding domain.[4][5]

The diagram below illustrates the proposed mechanism of CM-TPMF action on the K(Ca)2.1 channel.

Quantitative Pharmacological Data

Electrophysiological studies have quantified the potency and selectivity of CM-TPMF across different K(Ca)2 channel subtypes. CM-TPMF shows a clear preference for K(Ca)2.1.

| Channel Subtype | Compound | Potency (EC₅₀ / IC₅₀) | Effect | Reference |

| K(Ca)2.1 | CM-TPMF | 24 nM (EC₅₀) | Activation | [3] |

| K(Ca)2.2 | CM-TPMF | 290 nM (EC₅₀) | Activation | [3] |

| K(Ca)2.1 | (-)-B-TPMF | 31 nM (IC₅₀) | Inhibition | [3] |

| K(Ca)2.2 | (-)-B-TPMF | 1 µM (IC₅₀) | Inhibition | [3] |

Note: (-)-B-TPMF is a related negative gating modulator that also interacts with the Ser293 site, highlighting the dual modulatory potential of this binding pocket.[3]

Experimental Protocols

The characterization of CM-TPMF as a K(Ca)2.1 activator relies primarily on patch-clamp electrophysiology.

Patch-Clamp Electrophysiology for K(Ca)2.1 Activation

This protocol outlines the whole-cell patch-clamp technique to measure CM-TPMF's effect on K(Ca)2.1 currents in a heterologous expression system (e.g., HEK293 cells).[6][7]

1. Cell Preparation:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the human K(Ca)2.1 channel and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

-

Plate transfected cells onto glass coverslips and allow 24-48 hours for channel expression.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 MgCl₂, 4 ATP, 0.3 GTP, 5 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 250 nM). Adjust pH to 7.3 with KOH.[8][9]

3. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[9]

-

Approach a GFP-positive cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).[7]

-

Rupture the cell membrane with brief, strong suction to achieve the whole-cell configuration, allowing electrical and chemical access to the cell interior.[6]

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps (e.g., from -80 mV to +60 mV) to elicit K(Ca)2.1 currents.[9]

4. Data Acquisition and Analysis:

-

Record baseline currents in the external solution.

-

Apply CM-TPMF at various concentrations via the perfusion system.

-

Record currents in the presence of the compound.

-

Perform a washout with the external solution to test for reversibility.

-

Measure the current amplitude at a specific voltage (e.g., 0 mV) for each concentration.

-

Plot the normalized current increase against the logarithm of the CM-TPMF concentration to generate a dose-response curve and calculate the EC₅₀ value.[10][11][12]

The workflow for this experimental process is visualized below.

Role in Signaling Pathways and Neuronal Excitability

K(Ca)2 channels are fundamental in shaping the neuronal action potential and regulating firing patterns. They are responsible for the medium afterhyperpolarization (mAHP) that follows an action potential.[3]

-

Depolarization: An action potential causes voltage-gated Ca²⁺ channels to open, leading to an influx of intracellular Ca²⁺.

-

K(Ca)2.1 Activation: The rise in local Ca²⁺ concentration activates nearby K(Ca)2.1 channels.

-

Hyperpolarization (mAHP): The opening of K(Ca)2.1 channels allows K⁺ ions to flow out of the neuron, causing the membrane to hyperpolarize. This mAHP reduces the neuron's firing frequency.

-

Effect of CM-TPMF: By sensitizing K(Ca)2.1 channels to Ca²⁺, CM-TPMF enhances the mAHP. This leads to a more pronounced and prolonged hyperpolarization, effectively reducing neuronal excitability and suppressing high-frequency firing.[13] This mechanism is therapeutically relevant for conditions involving neuronal hyperexcitability, such as epilepsy or ataxia.[4][14]

The signaling cascade is depicted in the following diagram.

Conclusion

CM-TPMF is a valuable pharmacological tool for studying the physiological and pathophysiological roles of K(Ca)2.1 channels.[2][15] Its high potency and unique subtype selectivity, conferred by its interaction with the Ser293 residue in the S5 transmembrane domain, distinguish it from other K(Ca) channel modulators.[1][3][4] The ability of CM-TPMF to enhance the mAHP and reduce neuronal excitability underscores its potential as a lead compound for the development of novel therapeutics for neurological disorders. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers investigating K(Ca)2.1 channel pharmacology.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. Nerve growth factor enhances the excitability of rat sensory neurons through activation of the atypical protein kinase C isoform, PKMζ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 13. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological gating modulation of small- and intermediate-conductance Ca(2+)-activated K(+) channels (KCa2.x and KCa3.1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide on the Structure and Function of CM-TPMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of CM-TPMF, a selective activator of the small-conductance calcium-activated potassium channel K(Ca)2.1.

Core Compound Structure and Properties

CM-TPMF, with the systematic IUPAC name (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide , is a potent and selective modulator of K(Ca)2.1 channels. Its core structure consists of a[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which is a key pharmacophore in various biologically active compounds.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties of CM-TPMF is provided in the table below.

| Property | Value |

| IUPAC Name | (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide |

| Molecular Formula | C₁₆H₁₇ClN₆O₂ |

| Molecular Weight | 360.80 g/mol |

| CAS Number | 477865-59-1 (racemic) |

| Appearance | Solid |

| Purity | Typically >98% for research-grade material |

| Solubility | Soluble in DMSO |

Structural Data

Precise experimental crystallographic data for CM-TPMF is not publicly available. The following table presents representative bond lengths and angles for the core[1][2][3]triazolo[1,5-a]pyrimidine scaffold, based on related structures. These values provide an approximation of the compound's geometry.

| Bond/Angle | Type | Typical Value |

| C-N (pyrimidine) | Aromatic | 1.33 - 1.38 Å |

| C-C (pyrimidine) | Aromatic | 1.38 - 1.40 Å |

| N-N (triazole) | Single | 1.35 - 1.39 Å |

| C-N (triazole) | Aromatic | 1.32 - 1.37 Å |

| C-N-C (pyrimidine) | Angle | 115° - 120° |

| N-C-N (pyrimidine) | Angle | 120° - 125° |

| N-N-C (triazole) | Angle | 105° - 110° |

| C-N-N (triazole) | Angle | 108° - 112° |

Synthesis of CM-TPMF

A detailed, step-by-step synthesis protocol for CM-TPMF has not been published. However, based on the general synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, a plausible synthetic route can be proposed. The following workflow outlines a potential multi-step synthesis.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyrimidine Intermediate

-

To a solution of 3-amino-1,2,4-triazole in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).

-

Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the product by recrystallization or column chromatography.

Step 2: Halogenation of the Pyrimidine Ring

-

Treat the 2-amino-[1][2][3]triazolo[1,5-a]pyrimidine intermediate with a halogenating agent (e.g., POCl₃) to introduce a chlorine atom at a reactive position.

-

Perform the reaction under anhydrous conditions and at an elevated temperature.

-

Carefully quench the reaction with ice water and neutralize with a base.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Nucleophilic Substitution with the Phenoxyethyl Moiety

-

React the halogenated intermediate with (S)-1-(4-chloro-2-methylphenoxy)ethanol in the presence of a non-nucleophilic base (e.g., NaH) in an aprotic polar solvent (e.g., DMF).

-

Heat the reaction mixture to facilitate the substitution.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction and extract the product.

-

Purify by column chromatography.

Step 4: Formation of the N'-methoxyformimidamide Group

-

React the product from Step 3 with a suitable N-methoxyformimidate-forming reagent.

-

The reaction conditions will depend on the specific reagent used but may involve a base and an appropriate solvent.

-

Purify the final product, CM-TPMF, by column chromatography or recrystallization.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

CM-TPMF is a positive gating modulator of the K(Ca)2.1 (also known as SK1) channel. It enhances the channel's sensitivity to intracellular calcium, leading to channel opening at lower calcium concentrations than would normally be required.

Interaction with K(Ca)2.1 Channel

Studies have identified a specific binding site for CM-TPMF within the transmembrane domain 5 (TM5) of the K(Ca)2.1 channel protein. The serine residue at position 293 (Ser293) is crucial for the selective action of CM-TPMF.

Signaling Pathway

The activation of K(Ca)2.1 channels by CM-TPMF leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type. In neurons, for example, it can reduce excitability and firing rates.

Experimental Protocols for Characterization

Electrophysiological Recording of K(Ca)2.1 Channel Activity

Objective: To measure the effect of CM-TPMF on K(Ca)2.1 channel currents using whole-cell patch-clamp electrophysiology.

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing human K(Ca)2.1 channels.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and varying concentrations of free CaCl₂ to achieve desired intracellular calcium levels (e.g., calculated using a calcium buffer calculator to yield 100 nM to 1 µM free Ca²⁺), pH 7.2 with KOH.

Protocol:

-

Culture the K(Ca)2.1-expressing cells on glass coverslips.

-

On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution to form patch pipettes.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps or ramps to elicit K(Ca)2.1 currents. A typical protocol would be to step from -80 mV to a range of potentials from -100 mV to +60 mV.

-

Record baseline currents in the absence of CM-TPMF.

-

Prepare stock solutions of CM-TPMF in DMSO and dilute to the final desired concentrations in the external solution.

-

Perfuse the cell with the CM-TPMF-containing external solution and record the currents again.

-

Wash out the compound with the control external solution to observe any reversal of the effect.

-

Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and plot concentration-response curves to determine the EC₅₀ of CM-TPMF.

This technical guide provides a foundational understanding of the structure, synthesis, and function of CM-TPMF. Further research is required to fully elucidate its crystallographic structure and optimize its synthetic pathway. The provided protocols offer a starting point for researchers investigating the properties and therapeutic potential of this selective K(Ca)2.1 channel activator.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines | MDPI [mdpi.com]

- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

CM-TPMF: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-TPMF, identified as a potent and selective activator of the K(Ca)2.1 (SK1) small-conductance calcium-activated potassium channel, has emerged as a significant pharmacological tool for investigating the physiological roles of these channels. This technical guide provides an in-depth overview of the known chemical properties and solubility characteristics of CM-TPMF, intended to support researchers and drug development professionals in its application.

Chemical Properties

CM-TPMF is a complex small molecule with the IUPAC name (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₇ClN₆O₂ | [1] |

| Molecular Weight | 360.80 g/mol | [1] |

| Exact Mass | 360.1102 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| LogP | 2.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 6 | [2] |

Elemental Analysis:

| Element | Percentage |

| Carbon (C) | 53.26% |

| Hydrogen (H) | 4.75% |

| Chlorine (Cl) | 9.83% |

| Nitrogen (N) | 23.29% |

| Oxygen (O) | 8.87% |

Solubility

CM-TPMF is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. For in vivo applications where aqueous solutions are required, various formulation strategies can be employed to overcome its low water solubility. The following table outlines potential solvent systems.

| Solvent/System | Observation | Recommended Use |

| DMSO | Soluble[1] | Stock solutions, in vitro assays |

| Water | Low solubility | Not recommended for direct dissolution |

| PEG400 | Can be dissolved | Oral formulation[2] |

| 0.2% Carboxymethyl cellulose | Can be suspended | Oral formulation[2] |

| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Can be dissolved | Oral formulation[2] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of CM-TPMF's chemical properties and activity.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Materials:

-

CM-TPMF powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

Orbital shaker

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Accurately weigh an excess amount of CM-TPMF powder and add it to a microcentrifuge tube.

-

Add a known volume of PBS (e.g., 1 mL) to the tube.

-

Securely cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After shaking, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Prepare a series of standard solutions of CM-TPMF in a suitable solvent (e.g., DMSO) of known concentrations.

-

Analyze the supernatant and the standard solutions by HPLC to determine the concentration of CM-TPMF in the saturated PBS solution.

-

The solubility is reported in mg/mL or molarity.

K(Ca)2.1 Channel Activation Assay (Ion Flux-Based)

This protocol describes a general method to assess the activation of K(Ca)2.1 channels by CM-TPMF using a fluorescence-based ion flux assay.

Materials:

-

Cells expressing K(Ca)2.1 channels (e.g., HEK293 cells)

-

Fluorescence-based potassium ion flux assay kit (containing a potassium-sensitive dye)

-

CM-TPMF

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the K(Ca)2.1-expressing cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the potassium-sensitive fluorescent dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37 °C.

-

Compound Addition: Prepare serial dilutions of CM-TPMF in the assay buffer. After the dye loading, wash the cells again and add the different concentrations of CM-TPMF to the wells.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the dye.

-

Potassium Challenge: Add a high-potassium solution to all wells to depolarize the cell membrane and induce potassium influx through any open channels.

-

Fluorescence Measurement: Immediately after the potassium challenge, measure the fluorescence intensity over time. An increase in intracellular potassium will lead to a change in the fluorescence of the dye.

-

Data Analysis: The rate of fluorescence change or the peak fluorescence intensity is proportional to the potassium ion flux. Plot the response against the concentration of CM-TPMF to determine the EC₅₀ (half-maximal effective concentration) for K(Ca)2.1 channel activation.

Signaling Pathway and Experimental Workflow

K(Ca)2.1 Channel Activation and Downstream Effects

CM-TPMF acts as a positive modulator of K(Ca)2.1 channels. The activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type, including the modulation of neuronal excitability and calcium signaling.

Caption: K(Ca)2.1 channel activation by CM-TPMF.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the aqueous solubility of CM-TPMF.

Caption: Shake-flask solubility determination workflow.

References

An In-depth Technical Guide to the Function of K(Ca)2.1 Channels in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1), focusing on its critical functions within the neuronal context. This document details the channel's biophysical properties, pharmacology, and its role in key signaling pathways, offering valuable insights for research and therapeutic development.

Core Biophysical and Pharmacological Properties

K(Ca)2.1 channels are voltage-independent potassium channels gated by intracellular calcium. Their activation leads to potassium efflux, resulting in membrane hyperpolarization. This function is crucial for regulating neuronal excitability and firing patterns.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the K(Ca)2.1 channel, providing a comparative overview of its biophysical and pharmacological characteristics.

Table 1: Biophysical Properties of the K(Ca)2.1 Channel

| Property | Value | Notes |

| Single-Channel Conductance | ~3-4 pS | Small conductance is a defining feature of the SK channel family.[3][4] |

| Calcium Sensitivity (EC50) | 0.3-0.75 µM | High affinity for Ca2+, activated by submicromolar concentrations.[5] |

| Voltage Dependence | Voltage-independent | Gating is primarily driven by intracellular Ca2+ binding to calmodulin.[1] |

| Activation Kinetics | Milliseconds | Precise time constants are dependent on Ca2+ concentration. |

| Deactivation Kinetics | Milliseconds to Seconds | Deactivation is slowed by increasing intracellular Ca2+ concentrations.[6] |

Table 2: Pharmacology of the K(Ca)2.1 Channel

| Compound | Type | Potency (IC50/EC50) | Notes |

| Apamin | Blocker | IC50: 4.1 nM | A highly potent and selective peptide toxin from bee venom.[7][8][9] |

| 1-EBIO (1-ethyl-2-benzimidazolinone) | Activator | EC50: ~490 µM | A classic, though less potent, positive modulator.[10][11] |

| NS309 | Activator | EC50: Submicromolar | A potent positive modulator of both K(Ca)2 and K(Ca)3.1 channels.[12][13] |

| Riluzole | Modulator | - | A neuroprotective drug that activates K(Ca)2 channels, among other targets.[14][15] |

Key Signaling Pathways Involving K(Ca)2.1

The function of K(Ca)2.1 channels is intricately linked to intracellular calcium dynamics and is modulated by various signaling cascades. The following diagrams illustrate these key pathways.

Activation by Calcium Influx via NMDA Receptors

A primary mechanism for K(Ca)2.1 activation in neurons involves calcium influx through N-methyl-D-aspartate (NMDA) receptors. This pathway is fundamental for regulating synaptic plasticity.

Regulation by Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1)

The activity of K(Ca)2.1 channels is further fine-tuned by phosphorylation and dephosphorylation events, with Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1) playing significant roles.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study K(Ca)2.1 channel function.

Whole-Cell Patch-Clamp Recording of K(Ca)2.1 Currents in Cultured Hippocampal Neurons

This protocol is designed to isolate and record K(Ca)2.1 channel currents from cultured hippocampal neurons.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. To block other currents, add tetrodotoxin (TTX) (0.5 µM) to block voltage-gated sodium channels and a cocktail of other potassium channel blockers if necessary.

-

Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH. The high concentration of the calcium chelator BAPTA allows for precise control of intracellular free calcium when known amounts of CaCl₂ are added to achieve a desired free [Ca²⁺].

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Using a micromanipulator, approach a neuron and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the neuron at a membrane potential of -70 mV.

-

To elicit K(Ca)2.1 currents, use a voltage step protocol, for example, a series of depolarizing steps to activate voltage-gated calcium channels and trigger calcium influx, which in turn activates K(Ca)2.1 channels, observable as a slow afterhyperpolarization current.

-

-

Pharmacology: To confirm the identity of the recorded currents as being mediated by K(Ca)2.1, apply apamin (e.g., 100 nM) to the external solution and observe the blockade of the current.

-

Data Analysis: Analyze the current amplitude, and kinetics using appropriate software.

Immunocytochemistry for K(Ca)2.1 Localization in Cultured Neurons

This protocol details the steps for visualizing the subcellular localization of K(Ca)2.1 channels in cultured neurons.

Experimental Workflow:

Methodology:

-

Cell Preparation: Grow cultured neurons on glass coverslips to the desired confluency.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for K(Ca)2.1 diluted in the blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the fluorescent signal using a confocal microscope.

Co-Immunoprecipitation of K(Ca)2.1 and Interacting Proteins from Brain Tissue

This protocol is for identifying proteins that interact with K(Ca)2.1 channels in their native environment within the brain.

Experimental Workflow:

Methodology:

-

Tissue Lysis: Homogenize dissected brain tissue (e.g., hippocampus) in a cold co-immunoprecipitation (Co-IP) lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet debris and pre-clear the supernatant by incubating with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a specific anti-K(Ca)2.1 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

The K(Ca)2.1 channel is a key regulator of neuronal function, playing a pivotal role in shaping the afterhyperpolarization, controlling neuronal excitability, and modulating synaptic plasticity. Its activity is tightly regulated by intracellular calcium and a network of signaling molecules. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of K(Ca)2.1 and to explore its potential as a therapeutic target for a range of neurological disorders.

References

- 1. Gating kinetics and pharmacological properties of small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary potassium stimulates Ppp1Ca-Ppp1r1a dephosphorylation of kidney NaCl cotransporter and reduces blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium current activated by potassium ions in voltage-clamped rat hippocampal pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Distinct effects of Ca2+ and voltage on the activation and deactivation of cloned Ca(2+)-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell patch-clamp analysis of voltage-dependent calcium conductances in cultured embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single voltage-dependent potassium channels in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorylation and dephosphorylation modulate a Ca(2+)-activated K+ channel in rat peptidergic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advanced Kinetics [st-andrews.ac.uk]

- 12. Modulation of calcium-activated potassium channels from rat brain by protein kinase A and phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology of CA Channel Synaptic Protein Interactions - Shuo-Fu Chen [grantome.com]

- 14. A Novel Ca2+-Independent Signaling Pathway to Extracellular Signal-Regulated Protein Kinase by Coactivation of NMDA Receptors and Metabotropic Glutamate Receptor 5 in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of K(Ca)2.1 Channels in Cardiovascular Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (K(Ca)2.x or SK) channels are critical players in coupling intracellular calcium signaling to membrane potential in various cell types, including those of the cardiovascular system.[1][2] This guide focuses specifically on the K(Ca)2.1 (SK1) channel, encoded by the KCNN1 gene, and its emerging role in cardiovascular physiology and pathophysiology. K(Ca)2.1 channels are voltage-independent and are gated solely by intracellular calcium, making them unique integrators of calcium dynamics and cellular excitability.[3][4] In the cardiovascular system, these channels are implicated in the regulation of cardiac action potential duration, particularly in the atria, and in endothelial function.[2][3][5] Dysregulation of K(Ca)2.1 expression and function has been linked to cardiovascular diseases such as atrial fibrillation (AF) and heart failure (HF), highlighting its potential as a therapeutic target.[5][6][7] This document provides a comprehensive overview of K(Ca)2.1 channels, including their biophysical and pharmacological properties, their role in cardiovascular health and disease, and detailed experimental protocols for their study.

Biophysical and Pharmacological Properties of K(Ca)2.1 Channels

K(Ca)2.1 channels, along with K(Ca)2.2 and K(Ca)2.3, belong to the small-conductance subfamily of calcium-activated potassium channels, with a single-channel conductance in the range of 4-14 pS.[8][9][10] Their activation is not dependent on membrane voltage but is highly sensitive to submicromolar concentrations of intracellular calcium, with a reported half-maximal effective concentration (EC50) for Ca2+ in the range of 300-700 nM.[1][8][9][11] This activation is mediated by the constitutive binding of calmodulin (CaM) to the C-terminus of the channel protein, which acts as the calcium sensor.[1][11][12]

Pharmacologically, K(Ca)2 channels are distinguished by their sensitivity to the bee venom toxin apamin. Among the three subtypes, K(Ca)2.1 exhibits the lowest sensitivity to apamin, with a reported half-maximal inhibitory concentration (IC50) of 1–12 nM.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data for K(Ca)2.1 channels.

Table 1: Biophysical Properties of K(Ca)2.x Channels

| Property | K(Ca)2.1 (SK1) | K(Ca)2.2 (SK2) | K(Ca)2.3 (SK3) | Reference |

| Single-Channel Conductance | 4-14 pS | 4-14 pS | 4-14 pS | [9][10][13] |

| Ca2+ EC50 | ~300-700 nM | ~300-700 nM | ~300-700 nM | [1][8][9][11] |

| Apamin Sensitivity (IC50/EC50) | ~10 nM | ~40 pM | ~1 nM | [8][13] |

Table 2: Pharmacological Modulators of K(Ca)2 Channels

| Compound | Type | Target(s) | Potency (IC50/EC50) | Reference |

| Apamin | Inhibitor | K(Ca)2.1, K(Ca)2.2, K(Ca)2.3 | K(Ca)2.1: ~10 nM; K(Ca)2.2: ~40 pM; K(Ca)2.3: ~1 nM | [8][13] |

| NS8593 | Inhibitor | K(Ca)2.1, K(Ca)2.2, K(Ca)2.3 | Submicromolar | [14] |

| 1-EBIO | Activator | K(Ca)2.1, K(Ca)2.2, K(Ca)2.3, K(Ca)3.1 | K(Ca)2 channels: 5-10 fold higher than K(Ca)3.1 (~30 µM) | [15] |

| Chlorzoxazone | Activator | K(Ca)2 channels | - | [15] |

| Riluzole | Activator | K(Ca)2 channels | - | [16] |

| SKA-31 | Activator | K(Ca)2.3, K(Ca)3.1 | K(Ca)2.3: EC50 ~2 µM | [17] |

Role in Cardiovascular Physiology and Disease

Cardiac Electrophysiology and Atrial Fibrillation

K(Ca)2.1 channels are expressed in the heart, with a predominant expression in the atria compared to the ventricles.[3][5] They contribute to the repolarization phase of the cardiac action potential.[5] Inhibition of the current carried by these channels, I(K,Ca), has been shown to prolong the action potential duration in atrial myocytes.[3]

In the context of atrial fibrillation (AF), the most common sustained cardiac arrhythmia, the role of K(Ca)2.1 is complex and appears to be dependent on the underlying pathology. In patients with chronic AF and preserved cardiac function, KCNN1 expression is downregulated.[5] However, in AF complicated by heart failure, the expression of KCNN1 shows side-specific remodeling, with upregulation in the left atrium and suppression in the right atrium.[5] Animal models of AF have also shown differential remodeling of K(Ca)2.1. For instance, in a porcine model of tachypacing-induced AF with reduced left ventricular function, KCNN1 remodeling exhibited intermediate phenotypes.[5]

Endothelial Function and Vascular Tone

In the vasculature, K(Ca)2.1, along with other K(Ca)2 and K(Ca)3.1 channels, is expressed in endothelial cells and plays a crucial role in endothelium-derived hyperpolarization (EDH).[2][18] Activation of these channels in response to vasodilatory stimuli leads to hyperpolarization of the endothelial cell membrane, which in turn causes relaxation of the adjacent smooth muscle cells and vasodilation.[17] Pharmacological activation of endothelial K(Ca) channels has been shown to lower blood pressure, suggesting that these channels are important regulators of vascular tone and systemic blood pressure.[17] In conditions of endothelial dysfunction, such as in type 2 diabetes, the function of these channels may be impaired, and pharmacological activators have been shown to restore endothelium-dependent vasodilation.[19][20]

Signaling Pathways and Regulation

The expression and function of K(Ca)2.1 channels are subject to complex regulation. A key regulatory mechanism that has been identified in the context of AF is epigenetic control by histone deacetylases (HDACs). Studies have shown that HDACs can directly regulate KCNN1 expression in atrial myocytes.[5] Specifically, knockdown of HDACs 2, 3, 6, and 7 has been shown to decrease Kcnn1 expression, while inactivation of HDAC9 enhances its expression.[5] This suggests that HDAC inhibitors could be a potential therapeutic strategy for AF by modulating K(Ca)2.1 expression.[5]

Figure 1: Simplified signaling pathway of K(Ca)2.1 regulation by HDACs in atrial myocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study K(Ca)2.1 channels in a cardiovascular context.

Quantitative Real-Time PCR (qPCR) for KCNN1 mRNA Expression

This protocol is adapted from methodologies used to assess KCNN1 transcript levels in human and animal atrial tissue.[5][12]

Objective: To quantify the relative expression of KCNN1 mRNA in cardiac tissue.

Materials:

-

Cardiac tissue samples

-

TRIzol reagent or similar RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green PCR Master Mix

-

Primers for KCNN1 and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction:

-

Homogenize ~50-100 mg of frozen cardiac tissue in 1 mL of TRIzol reagent.

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Prepare a reverse transcription reaction mix according to the High-Capacity cDNA Reverse Transcription Kit protocol. Typically, 1-2 µg of total RNA is used per 20 µL reaction.

-

Perform reverse transcription using a thermal cycler with the following conditions: 25°C for 10 min, 37°C for 120 min, 85°C for 5 min.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. For a 10 µL reaction:

-

5 µL 2x SYBR Green PCR Master Mix

-

0.5 µL forward primer (10 µM)

-

0.5 µL reverse primer (10 µM)

-

1 µL cDNA template (diluted 1:10)

-

3 µL nuclease-free water

-

-

Run the qPCR reaction on a real-time PCR system with a standard cycling protocol:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 60 s

-

-

-

Include a melt curve analysis at the end of the run to verify primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for KCNN1 and the reference gene.

-

Calculate the relative expression of KCNN1 using the ΔΔCt method.

-

Figure 2: Experimental workflow for qPCR analysis of KCNN1 mRNA expression.

Western Blotting for K(Ca)2.1 Protein

This protocol is based on methods described for detecting K(Ca)2.1 protein in porcine atrial tissue.[12]

Objective: To determine the relative protein expression of K(Ca)2.1 in cardiac tissue lysates.

Materials:

-

Cardiac tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 10% polyacrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-K(Ca)2.1 (e.g., Alomone Labs, APC-039)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-GAPDH)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize frozen cardiac tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 min at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 min.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1-2 hours at room temperature.

-

Incubate the membrane with the primary anti-K(Ca)2.1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 min each.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 min each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH) to normalize the K(Ca)2.1 signal.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Figure 3: Experimental workflow for Western blot analysis of K(Ca)2.1 protein.

siRNA-mediated Knockdown of KCNN1 in HL-1 Atrial Myocytes

This protocol is a general guide based on methods for siRNA transfection in HL-1 cells.[1][12]

Objective: To specifically reduce the expression of K(Ca)2.1 in a cultured atrial myocyte cell line to study its function.

Materials:

-

HL-1 atrial myocytes

-

Culture medium (Claycomb medium supplemented with norepinephrine, L-glutamine, and fetal bovine serum)

-

siRNA targeting mouse Kcnn1

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Cell Seeding:

-

Seed HL-1 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Culture for 24 hours.

-

-

Transfection Complex Preparation:

-

For each well, dilute the desired amount of siRNA (e.g., 25 pmol) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

Validation of Knockdown:

-

After the incubation period, harvest the cells.

-

Assess the knockdown efficiency at the mRNA level by qPCR and/or at the protein level by Western blotting, as described in the previous protocols.

-

Figure 4: Experimental workflow for siRNA-mediated knockdown of K(Ca)2.1.

Patch-Clamp Electrophysiology for I(KCa2.1) Recording

This is a generalized protocol for whole-cell patch-clamp recording of K(Ca) currents in isolated cardiomyocytes, based on standard electrophysiological techniques.

Objective: To measure the K(Ca)2.1-mediated current in single cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution

-

Internal (pipette) solution

Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution: (in mM) 120 K-Aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a desired free [Ca2+]i (e.g., 500 nM); pH 7.2 with KOH.

Procedure:

-

Cell Preparation:

-

Isolate single cardiomyocytes from cardiac tissue using enzymatic digestion.

-

Allow cells to adhere to the bottom of the recording chamber.

-

-

Pipette Fabrication and Filling:

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

-

Fill the pipette with the internal solution and mount it on the headstage.

-

-

Seal Formation and Whole-Cell Configuration:

-

Approach a healthy, rod-shaped myocyte with the pipette tip.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a voltage protocol to elicit K(Ca) currents. A common protocol is a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200-500 ms).

-

To isolate the K(Ca)2.1 component, perform recordings before and after the application of a specific blocker (e.g., apamin at a concentration selective for K(Ca)2.1 if possible, or a pan-K(Ca)2 blocker like NS8593). The difference current represents the K(Ca)2-mediated current.

-

-

Data Analysis:

-

Analyze the recorded currents using software such as pCLAMP or PatchMaster.

-

Construct current-voltage (I-V) relationships.

-

Porcine Model of Atrial Tachypacing-Induced Atrial Fibrillation

This protocol is a summary of methods used to create a large animal model of AF.[6][16]

Objective: To induce atrial fibrillation and associated cardiac remodeling in pigs to study the role of K(Ca)2.1 in a disease-relevant context.

Procedure:

-

Pacemaker Implantation:

-

Under general anesthesia and sterile conditions, implant a cardiac pacemaker in domestic pigs.

-

Position a pacing lead in the right atrium.

-

-

Atrial Tachypacing:

-

Verification of AF and Remodeling:

-

Monitor the cardiac rhythm to confirm the presence of sustained AF.

-

Perform echocardiography to assess cardiac function and dimensions (e.g., left ventricular ejection fraction, left atrial size).[6]

-

-

Tissue Harvesting:

-

At the end of the study period, euthanize the animals and harvest the hearts.

-

Dissect atrial and ventricular tissue for subsequent molecular and cellular analyses (e.g., qPCR, Western blotting, histology).[16]

-

Conclusion and Future Directions

K(Ca)2.1 channels are emerging as significant regulators of cardiovascular function, with particularly important roles in atrial electrophysiology and endothelial-mediated vasodilation. The complex remodeling of these channels in cardiovascular diseases like atrial fibrillation and heart failure underscores their potential as novel therapeutic targets. Further research is needed to fully elucidate the intricate signaling pathways that govern K(Ca)2.1 expression and function in different cardiovascular cell types and disease states. The development of subtype-selective pharmacological modulators for K(Ca)2.1 will be crucial for exploring its therapeutic potential while minimizing off-target effects. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the multifaceted role of K(Ca)2.1 in cardiovascular health and disease, ultimately paving the way for innovative therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction of Total Protein from Cardiomyocytes and Western Blotting Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [nanion.de]

- 4. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Porcine Model of Inducible Sustained Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of Atrial and Ventricular Structural Remodeling in a Porcine Model of Atrial Fibrillation Induced by Atrial Tachypacing [frontiersin.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. A Simple Porcine Model of Inducible Sustained Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ currents in cardiomyocytes: How to improve interpretation of patch clamp data? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trafficking of intermediate (KCa3.1) and small (KCa2.x) conductance, Ca(2+)-activated K(+) channels: a novel target for medicinal chemistry efforts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential regulation of KCa2.1 (KCNN1) K+ channel expression by histone deacetylases in atrial fibrillation with concomitant heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-conductance calcium-activated potassium channels in the heart: expression, regulation and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Atrial and Ventricular Structural Remodeling in a Porcine Model of Atrial Fibrillation Induced by Atrial Tachypacing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mouse Heart Tissue Control Extracts | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Small Conductance Calcium-Activated Potassium (SK) Channels: From Core Properties to Therapeutic Targeting

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of small conductance calcium-activated potassium (SK) channels, a critical family of ion channels involved in the regulation of neuronal excitability and cardiac rhythm. This document details their molecular structure, physiological function, and pharmacology, with a focus on quantitative data and detailed experimental methodologies for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in basic science and drug development targeting SK channels.

Introduction to Small Conductance Potassium (SK) Channels

Small conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated solely by intracellular calcium (Ca²⁺)[1][2]. They are characterized by their small single-channel conductance, typically in the range of 4-14 pS[3][4]. The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively[5][6]. A related channel, the intermediate conductance (IK) channel (KCa3.1 or SK4), has a higher conductance of 20-85 pS[4][7].

Functionally, SK channels play a pivotal role in coupling intracellular Ca²⁺ transients to changes in membrane potential[8]. Their activation leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization contributes to the medium afterhyperpolarization (mAHP) that follows action potentials in many neurons, thereby regulating neuronal firing frequency, synaptic transmission, and plasticity[7][8][9][10]. In the heart, SK channels are involved in regulating cardiac excitability and repolarization[11]. Given their significant physiological roles, SK channels have emerged as promising therapeutic targets for a range of disorders, including cardiac arrhythmias, neurodegenerative diseases, and psychiatric conditions[12][13].

Molecular Architecture and Gating Mechanism

SK channels are tetrameric proteins, with each subunit consisting of six transmembrane segments (S1-S6) and intracellular N- and C-termini[4]. The pore-forming region is located between the S5 and S6 segments[4]. Unlike voltage-gated potassium channels, SK channels lack a canonical voltage-sensing domain in S4 and their gating is voltage-independent[3].

The defining feature of SK channel gating is its absolute dependence on intracellular Ca²⁺. This sensitivity is conferred by the constitutive association of the calcium-binding protein calmodulin (CaM) with the C-terminus of each SK channel subunit[1][14]. The gating process is initiated by the binding of Ca²⁺ to the N-lobe of CaM[2]. This binding event triggers a conformational change that is transmitted to the S4-S5 linker of the channel, leading to the opening of the channel pore[2]. The apparent Ca²⁺ sensitivity of SK channels is in the submicromolar range, with EC₅₀ values typically between 300 and 700 nM[5][11][15].

The Ca²⁺ sensitivity of SK channels is further modulated by associated regulatory proteins. Protein kinase CK2 and protein phosphatase 2A (PP2A) are constitutively bound to the channel complex and can phosphorylate and dephosphorylate CaM, respectively, thereby altering the channel's affinity for Ca²⁺[1][16].

Quantitative Biophysical and Pharmacological Properties

The distinct biophysical and pharmacological properties of SK channel subtypes are critical for understanding their specific physiological roles and for the development of selective therapeutic agents.

Biophysical Characteristics

| Property | SK1 (KCa2.1) | SK2 (KCa2.2) | SK3 (KCa2.3) | IK (KCa3.1/SK4) | Reference(s) |

| Single-Channel Conductance | ~10 pS | ~10 pS | ~10 pS | 20 - 85 pS | [3][4][7][17] |

| Ca²⁺ Sensitivity (EC₅₀) | ~300 - 700 nM | ~300 - 700 nM | ~300 - 700 nM | ~300 - 700 nM | [5][11][15] |

Pharmacology of SK Channel Modulators

A variety of natural toxins and synthetic small molecules have been identified that modulate SK channel activity. These compounds are invaluable tools for research and potential starting points for drug development.

| Compound | Type | SK1 (KCa2.1) | SK2 (KCa2.2) | SK3 (KCa2.3) | IK (KCa3.1/SK4) | Reference(s) |

| Apamin | Inhibitor (Peptide) | IC₅₀: 0.7 - 12 nM | IC₅₀: 30 - 140 pM | IC₅₀: 0.6 - 4.0 nM | Insensitive | [10][18][19] |

| UCL 1684 | Inhibitor (Small Molecule) | IC₅₀: 762 pM (human) | IC₅₀: 364 pM (rat) | - | - | [12][20] |

| NS8593 | Inhibitor (Small Molecule) | K_d_: 0.42 µM | K_d_: 0.60 µM | K_d_: 0.73 µM | Insensitive | [6][21][22] |